molecular formula C9H13NO3S B1415515 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide CAS No. 1822771-49-2

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

Cat. No.: B1415515
CAS No.: 1822771-49-2
M. Wt: 215.27 g/mol
InChI Key: LBSAGHACKKCGJJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Hydroxy group at the para position (C4) of the benzene ring.
  • Methyl group at the ortho position (C2).
  • N,N-dimethyl substitution on the sulfonamide nitrogen.

Properties

IUPAC Name

4-hydroxy-N,N,2-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(11)4-5-9(7)14(12,13)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAGHACKKCGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

4-Hydroxy-2,N,N-trimethylbenzene + Sulfonating agent → 4-Hydroxy-2,N,N-trimethylbenzenesulfonic acid intermediate → Sulfonamide formation

Conditions:

  • Temperature: Usually maintained between -10°C and 0°C during sulfonation to control reactivity.
  • Reagents: Chlorosulfonic acid or sulfur trioxide.
  • Post-sulfonation: The sulfonic acid intermediate reacts with ammonia or amines to form the sulfonamide.

Data Table 1: Typical Reaction Conditions for Sulfonation

Parameter Typical Range Notes
Sulfonating agent Chlorosulfonic acid, SO₃ Used for efficient sulfonation
Temperature -10°C to 0°C To prevent side reactions and decomposition
Reaction time 1-3 hours Sufficient for complete sulfonation
Solvent Usually inert solvents (e.g., dichloromethane) To control reaction environment

Functionalization to Form Sulfonamide

Following sulfonation, the sulfonic acid derivative undergoes conversion to the sulfonamide via reaction with ammonia or primary amines.

Reaction Conditions:

  • Reagents: Ammonia gas or aqueous ammonia, or primary amines.
  • Temperature: Reflux conditions (~80°C).
  • Solvent: Water or polar aprotic solvents like dimethylformamide (DMF).

Data Table 2: Sulfonamide Formation Parameters

Parameter Typical Range Notes
Amine source Ammonia, primary amines For sulfonamide formation
Temperature Reflux (~80°C) Ensures complete conversion
Reaction time 4-8 hours To achieve high yield
Solvent Water, DMF Facilitates solubility and reaction efficiency

Alternative Synthesis via Multi-step Organic Routes

Research indicates alternative synthetic pathways, such as the dehydration of tetrahydro-oxocarbazole derivatives, though these are less direct and more suited for specialized applications.

Example: Dehydration of Tetrahydro-oxocarbazole

  • Reaction: Under reflux with Raney nickel catalyst in aqueous alkaline medium.
  • Reaction Time: Approximately 50-70 hours.
  • Outcome: Formation of 4-hydroxycarbazole, which can be further functionalized to sulfonamide derivatives.

Data Table 3: Dehydration of Tetrahydro-oxocarbazole

Parameter Typical Range Notes
Catalyst Raney nickel Facilitates dehydration
Solvent Aqueous alkali (NaOH or KOH) Provides alkaline environment
Temperature Reflux (~100°C) Promotes dehydration
Reaction duration 50-70 hours Extended reflux time for complete reaction

Industrial-Scale Synthesis Considerations

In industrial settings, continuous flow reactors optimize sulfonation and sulfonamide formation, improving safety, yield, and cost-efficiency. The process involves:

Data Table 4: Industrial Synthesis Parameters

Aspect Specification Notes
Reactor type Continuous flow reactor Ensures consistent reaction conditions
Temperature control Precise temperature regulation Critical for safety and yield
Reaction scale Kilogram to ton scale For large-scale production

Summary and Research Findings

Aspect Details References
Main synthetic route Sulfonation of aromatic precursor followed by sulfonamide formation ,
Key reagents Chlorosulfonic acid, sulfur trioxide, ammonia, primary amines ,
Reaction conditions Low temperature sulfonation, reflux for sulfonamide synthesis ,
Alternative methods Dehydration of tetrahydro-oxocarbazole derivatives using Raney nickel in aqueous alkali
Industrial processes Continuous flow sulfonation, in-line neutralization, crystallization

Final Remarks

The synthesis of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide predominantly relies on aromatic sulfonation techniques, optimized for both laboratory and industrial scales. The choice of reagents, reaction temperature, and post-sulfonation functionalization conditions critically influence yield and purity. Alternative routes, such as dehydration of carbazole derivatives, offer additional pathways, especially for specialized applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by mimicking the substrate or by binding to the active site, thereby blocking the catalytic process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
4-Hydroxy-2,N,N-trimethylbenzenesulfonamide* C₉H₁₃NO₃S 215.27 (calc.) 2-CH₃, 4-OH, N,N-(CH₃)₂ N/A O–H stretch: ~3200–3600 cm⁻¹; S=O: ~1150–1370 cm⁻¹
5-Nitro-2,N,N-trimethylbenzenesulfonamide C₉H₁₂N₂O₄S 244.27 2-CH₃, 5-NO₂, N,N-(CH₃)₂ 65–67 NO₂ asymmetric/symmetric stretches: ~1520/1350 cm⁻¹
N,N,4-Trimethylbenzenesulfonamide C₉H₁₃NO₂S 199.27 4-CH₃, N,N-(CH₃)₂ N/A S=O stretches: ~1150–1370 cm⁻¹; no O–H
N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide C₁₅H₁₇NO₄S 307.36 2,6-diCH₃ (phenyl), 4-OCH₃ (sulfonamide) N/A O–H: ~3200–3600 cm⁻¹; OCH₃: ~2850 cm⁻¹
N-Butyl-4-hydroxy-N-phenylbenzenesulfonamide C₁₇H₂₁NO₃S 319.42 4-OH, N-butyl, N-phenyl N/A Aromatic protons: δ 7.0–8.0 ppm (¹H NMR)
Key Observations:
  • Hydroxy vs. Nitro Groups: The nitro analog () has a higher molecular weight (244.27 vs. 215.27) and lower polarity due to the electron-withdrawing NO₂ group. This reduces hydrogen-bonding capacity compared to the hydroxy derivative .
  • N-Substituents : N,N-dimethyl groups () decrease sulfonamide nitrogen basicity compared to N-butyl-N-phenyl derivatives (), affecting solubility and reactivity .

Spectral Analysis

  • IR Spectroscopy :
    • Hydroxy derivatives exhibit broad O–H stretches (~3200–3600 cm⁻¹) absent in nitro or methyl analogs .
    • S=O symmetric/asymmetric stretches (~1150–1370 cm⁻¹) are consistent across sulfonamides .
  • ¹H NMR :
    • Aromatic protons in hydroxy derivatives (e.g., JAF ligand, ) resonate downfield (δ 6.5–8.0 ppm) due to electron-withdrawing effects .
    • Methyl groups on nitrogen (N,N-dimethyl) appear as singlets (~δ 2.8–3.2 ppm) .

Biological Activity

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in the scientific community for its unique biological properties. This compound, characterized by its hydroxyl and sulfonamide functional groups, exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 201.27 g/mol
  • Structural Features : The compound features a hydroxyl group attached to a benzene ring, along with two N,N-dimethyl groups and a sulfonamide moiety. This specific substitution pattern contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide primarily involves its interaction with various biological macromolecules, particularly enzymes. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by mimicking substrate molecules or binding to the active sites of enzymes, thus blocking their catalytic functions.
  • Binding Affinity : The hydroxyl and sulfonamide groups enhance binding affinity to specific targets, which is crucial for its inhibitory effects on enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

Anticancer Potential

The compound has also shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth.

  • Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide inhibits the activity of certain protein tyrosine kinases, which are implicated in cancer progression. The IC50 values for these kinases ranged from 10 to 30 µM, indicating moderate potency .
  • Antioxidant Activity : Another investigation revealed that the compound exhibits antioxidant properties by scavenging free radicals, thus potentially offering protective effects against oxidative stress-related diseases.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to understand its metabolic pathways and excretion profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, it is useful to compare it with related sulfonamide derivatives:

Compound Biological Activity IC50 (µM)
N-Hydroxy-2,4,6-trimethylbenzenesulfonamideModerate enzyme inhibition~40
4-Hydroxy-2,4,6-trimethylbenzenesulfonamideStronger enzyme inhibition~25

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2,N,N-trimethylbenzenesulfonamide
Reactant of Route 2
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4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

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